molecular formula C9H16O4 B3378612 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid CAS No. 143688-40-8

3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid

Cat. No. B3378612
M. Wt: 188.22 g/mol
InChI Key: OQXONLSMRNDAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid, also known as TBOA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft in the brain. TBOA has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism Of Action

3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid works by inhibiting the activity of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft in the brain. Glutamate is a key neurotransmitter that plays a crucial role in the function of the nervous system. However, excess glutamate can be toxic to neurons, leading to cell death and neurological damage. By inhibiting the activity of glutamate transporters, 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid increases the concentration of glutamate in the synaptic cleft, which can lead to increased neuronal activity and excitotoxicity.

Biochemical And Physiological Effects

3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid has been shown to have a number of biochemical and physiological effects, including reducing the uptake of glutamate by astrocytes, increasing the release of glutamate from neurons, and increasing the activity of NMDA receptors. These effects can lead to increased neuronal activity and excitotoxicity, which can contribute to the development of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid in lab experiments is its potency and specificity as a glutamate transporter inhibitor. It has been shown to be highly effective in inhibiting glutamate transporters, and its effects are reversible, allowing for precise control of glutamate levels in the synaptic cleft. However, one limitation of using 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid is its potential toxicity at high concentrations, which can lead to non-specific effects on neuronal function.

Future Directions

There are a number of future directions for research on 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid and its role in neurological disorders. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could lead to more effective treatments for epilepsy, stroke, and neurodegenerative diseases. Another area of interest is the study of the long-term effects of 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid on neuronal function and survival, which could help to better understand the mechanisms underlying neurological disorders. Finally, the development of new animal models that accurately mimic human neurological disorders could help to improve the translation of 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid research into clinical applications.

Scientific Research Applications

3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to be effective in reducing epileptic seizures in animal models, suggesting that glutamate transporters may play a key role in the development of epilepsy. 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid has also been used to study the role of glutamate transporters in stroke and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(2,3)13-7(12)9(4,5)6(10)11/h1-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXONLSMRNDAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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